



# Visualizing Promitil Liposomes: A Cryo-TEM Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note provides a detailed protocol for the visualization and characterization of **Promitil**® (PL-MLP), a pegylated liposomal formulation of a mitomycin C lipid-based prodrug, using cryogenic transmission electron microscopy (cryo-TEM). Cryo-TEM is an indispensable tool for the direct observation of liposomal morphology, size distribution, and lamellarity in a near-native, hydrated state.[1][2][3] This protocol outlines the sample preparation, vitrification, imaging, and data analysis steps necessary to accurately assess the structural integrity and unique morphological features of **Promitil** liposomes. The provided methodology is essential for quality control, formulation development, and for understanding the biophysical properties of this novel drug delivery system.

## Introduction

**Promitil**® is a sophisticated drug delivery system where a lipidated prodrug of mitomycin C (MLP) is incorporated into the membrane of a pegylated liposome.[4][5] The efficacy and stability of such liposomal formulations are intrinsically linked to their structural characteristics. Cryo-TEM offers unparalleled insight into these features by preserving the sample in a vitrified, amorphous ice layer, thus avoiding artifacts associated with conventional electron microscopy techniques like negative staining.[3][6][7] This allows for the precise determination of vesicle size, shape, lamellarity, and the visualization of unique structural phenomena.[1][2] In the case of **Promitil**, cryo-TEM has been instrumental in identifying distinct morphological features,



including spherical vesicles, rod-like or discoidal structures, and "kissing liposomes".[4][8] These structural details are critical for understanding the formulation's stability and drug release mechanisms.[4]

## **Experimental Protocol**

This protocol details the steps for the preparation and imaging of **Promitil** liposomes using cryo-TEM.

### **Materials and Equipment**

- Promitil® (PL-MLP) liposome suspension
- Vitrification robot (e.g., FEI Vitrobot Mark IV)
- Transmission Electron Microscope (TEM) equipped with a cryo-stage (e.g., Tecnai Polara
   G2)
- CCD or CMOS camera
- TEM grids (e.g., C-flat<sup>™</sup> or Quantifoil® holey carbon grids)
- Glow discharge system
- Pipettes and tips
- · Liquid ethane
- · Liquid nitrogen
- Dewars for liquid nitrogen and ethane
- Grid storage boxes

#### Methodology

Grid Preparation:



- Glow discharge the holey carbon side of the TEM grids for 30-60 seconds to render the surface hydrophilic. This promotes even spreading of the liposome suspension.
- Sample Application and Vitrification:
  - Set the environmental chamber of the vitrification robot to a controlled temperature (e.g., 22°C) and 100% relative humidity to prevent sample evaporation.[1][9]
  - Apply 2-3 μL of the Promitil liposome suspension to the glow-discharged side of the grid.
  - For low concentration samples, a "long-incubation" method can be employed, where the sample is incubated on the grid for several minutes to increase liposome density in the holes of the carbon film.[2][9][10][11]
  - Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon grid. The blotting time and force are critical parameters that need to be optimized for each sample.
  - Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the sample, preventing the formation of ice crystals that can damage the liposomes.[7]
- Cryo-TEM Imaging:
  - Transfer the vitrified grid to the cryo-TEM using a cryo-transfer holder, ensuring the grid remains at liquid nitrogen temperature throughout the process.
  - Conduct imaging at a low electron dose to minimize radiation damage to the sample.
  - Acquire images at various magnifications. Lower magnifications are useful for assessing overall sample distribution and quality, while higher magnifications are required to resolve fine structural details of the liposomes.
  - Images are typically recorded with a slight defocus to enhance contrast.
- Data Analysis:



- Analyze the acquired images to determine the morphology, size distribution, and lamellarity of the **Promitil** liposomes.
- Special attention should be paid to identifying the characteristic spherical vesicles, rod-like structures, and "kissing liposomes" reported for this formulation.[4][8]
- Image analysis software can be used to measure the diameter of the liposomes and quantify the different morphological populations.

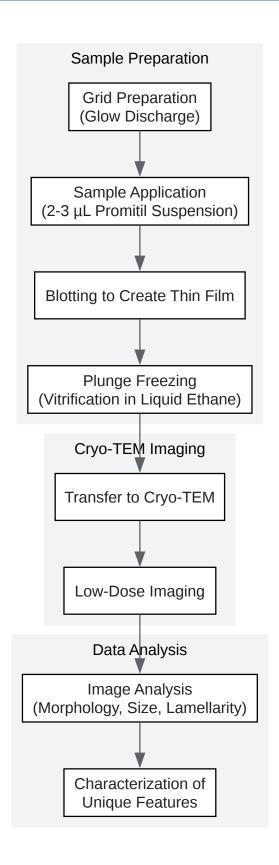
#### **Data Presentation**

The following table summarizes the morphological characteristics of **Promitil** liposomes as observed by cryo-TEM.

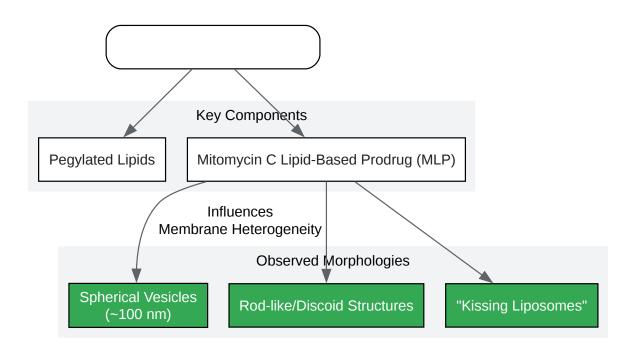
Parameter	Description
Morphology	Predominantly unilamellar vesicles. A notable fraction of rod-like or discoidal structures are also present. "Kissing liposomes" with a linear contact interface are also observed.[4][8]
Size Distribution	The majority of the spherical vesicles are approximately 100 nm in diameter. The rod-like structures have a slightly smaller diameter.[4]
Lamellarity	Primarily unilamellar.[4]
Prodrug Effects	The presence of the mitomycin C lipid-based prodrug (MLP) in the membrane leads to the formation of heterogeneous domains, which may contribute to the observed morphological diversity.[4][5]

# Visualizations Experimental Workflow









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